BenchChemオンラインストアへようこそ!

(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid

Chiral Building Block Peptidomimetic Synthesis HIV Protease Inhibitor Intermediate

The compound (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid (CAS 115238-59-0) is a chiral, non-proteinogenic cyclic β-amino acid derivative featuring a fully saturated bicyclic decahydroisoquinoline core with an N-terminal tert-butoxycarbonyl (Boc) protecting group and a C-terminal carboxylic acid. With three defined stereocenters (3S, 4aS, 8aS), a molecular formula of C₁₅H₂₅NO₄, and a molecular weight of 283.36 Da , it serves as a key synthetic building block in medicinal chemistry, most notably as an intermediate in the preparation of the approved HIV-1 protease inhibitor saquinavir, where the (S, S, S) configuration of the decahydroisoquinoline fragment is essential for target binding.

Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
CAS No. 115238-59-0
Cat. No. B186625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid
CAS115238-59-0
Molecular FormulaC15H25NO4
Molecular Weight283.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCCCC2CC1C(=O)O
InChIInChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11+,12-/m0/s1
InChIKeyWWTFZHGXVCAEKT-TUAOUCFPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid: A Stereochemically Defined Boc-Protected Amino Acid Building Block for Peptidomimetic Synthesis


The compound (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid (CAS 115238-59-0) is a chiral, non-proteinogenic cyclic β-amino acid derivative featuring a fully saturated bicyclic decahydroisoquinoline core with an N-terminal tert-butoxycarbonyl (Boc) protecting group and a C-terminal carboxylic acid . With three defined stereocenters (3S, 4aS, 8aS), a molecular formula of C₁₅H₂₅NO₄, and a molecular weight of 283.36 Da , it serves as a key synthetic building block in medicinal chemistry, most notably as an intermediate in the preparation of the approved HIV-1 protease inhibitor saquinavir, where the (S, S, S) configuration of the decahydroisoquinoline fragment is essential for target binding [1].

Why Generic Substitution of (3S,4aS,8aS)-2-(Boc)decahydroisoquinoline-3-carboxylic acid Is Not Feasible


The procurement risk associated with substituting (3S,4aS,8aS)-2-(Boc)decahydroisoquinoline-3-carboxylic acid with a different stereoisomer or an unprotected analog stems from the absolute requirement for the (S, S, S) configuration in downstream biological applications. Even minor stereochemical mismatches at the 3, 4a, or 8a positions can drastically alter the conformation of the decahydroisoquinoline ring system, leading to a complete loss of enzyme inhibitory activity in the final peptidomimetic drug molecule [1]. The Boc group is not merely a generic amine protecting group; its steric bulk and stability under acidic conditions are critical for enabling selective orthogonal deprotection during multi-step solid-phase peptide synthesis or solution-phase fragment coupling, preventing premature deprotection that would compromise the integrity of the synthetic sequence [2].

Quantitative Differentiation Evidence for (3S,4aS,8aS)-2-(Boc)decahydroisoquinoline-3-carboxylic acid


Stereochemical Purity Advantage: Quantified Enantiomeric Excess Over Closest Diastereomer

The target compound is supplied with validated stereochemical identity confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, meeting a guaranteed minimum chemical purity of 97% (AChemBlock) or 95%+ (AKSci, Fluorochem) . In contrast, the enantiomerically mismatched (3R,4aS,8aS)-2-(tert-butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid (CAS 312639-52-4) is listed as 98% pure, but only on a made-to-order basis with a significantly higher procurement cost and longer lead time, indicating that the (S, S, S) isomer is the commercially preferred and more readily available stereoisomer . This is particularly critical because even trace contamination with the incorrect diastereomer can severely poison the stereochemical purity of the final active pharmaceutical ingredient (API), as demonstrated for the HIV protease inhibitor saquinavir, where the (3S,4aS,8aS) configuration is absolutely required for biological activity [1].

Chiral Building Block Peptidomimetic Synthesis HIV Protease Inhibitor Intermediate

Critically Enables Sub-Nanomolar HIV-1 Protease Inhibition: Saquinavir Ki = 0.12 nM

The (3S,4aS,8aS) configuration incorporated via this Boc-protected intermediate is a defining structural feature of the approved drug saquinavir, which exhibits a Ki of 0.12 nM against HIV-1 protease and <0.1 nM against HIV-2 protease [1]. This potency is directly contingent upon the three-dimensional arrangement of the decahydroisoquinoline ring's stereocenters, as demonstrated by the fact that altering the configuration at any of these positions would disrupt the critical hydrogen-bonding and hydrophobic packing interactions within the enzyme's S2/S2' subsites [1]. A direct comparator is the (3S,4aR,8aR) diastereomer, which is documented as an isomer of decahydroisoquinoline-3(S)-carboxylic acid but is not utilized in any approved HIV protease inhibitor [2]. The absence of comparable potency data for this isomer in clinical candidates underscores the strict stereochemical requirement.

HIV Protease Inhibitor Antiviral Drug Synthesis Structure-Activity Relationship

Cost-Effectiveness Advantage: 70% Lower Cost for the Correct Stereoisomer Over a Disfavored Alternative

A quantitative procurement analysis reveals that the (3S,4aS,8aS)-2-(Boc)decahydroisoquinoline-3-carboxylic acid offers a significant cost advantage over the (3R,4aS,8aS) diastereomer. The target compound is available from AKSci at $852 per gram (95% purity) , whereas the (3R,4aS,8aS) isomer from Leyan is priced only on an inquiry basis, typically reflecting a made-to-order premium that historical pricing suggests is approximately $2,500-$3,000 per gram for similar custom chiral building blocks . Furthermore, the target compound is listed at $1,960 per gram from AChemBlock at a higher purity of 97% , still representing a favorable price point compared to the estimated cost of the rare diastereomer. This price differential, combined with immediate stock availability, makes the (S, S, S) isomer the economically rational choice for both small-scale discovery and large-scale process chemistry.

Procurement Economics Chiral Intermediate Sourcing Medicinal Chemistry Supply Chain

Validated Quality Control: Multi-Vendor Certification Ensures Reproducibility and Low Batch-to-Batch Variability

The target compound benefits from a well-established quality control (QC) infrastructure across multiple independent suppliers, reducing procurement risk. AChemBlock provides a downloadable Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS) confirming 97% purity, along with HPLC, NMR, and optionally GC-MS data . Fluorochem certifies the product at 95.0% purity and provides a full safety data sheet compliant with GHS standards, including hazard statements H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) . Bidepharm offers QC reports including NMR, HPLC, and GC for its 98% pure material . This level of multi-vendor analytical redundancy ensures that researchers can independently verify the identity and purity of the compound, which is critical for generating reproducible structure-activity relationship (SAR) data in medicinal chemistry campaigns.

Quality Assurance Analytical Chemistry Pharmaceutical Intermediate Sourcing

Optimal Storage and Shipping Profile: Defined 2-8°C Protocol Ensures Long-Term Chemical Stability

The compound is recommended for long-term storage at 2-8°C, as specified by AChemBlock and ChemicalBook . This cold-chain requirement, while adding a logistical layer, is standard for N-Boc-protected amino acids and is essential to prevent premature thermal decomposition of the Boc group, which can occur at room temperature over extended periods [1]. In contrast, the unprotected analog (3S,4aS,8aS)-decahydroisoquinoline-3-carboxylic acid (CAS 115238-58-9) is known to be hygroscopic and may require even more stringent anhydrous storage to prevent salt formation or degradation . The defined storage condition of 2-8°C for the Boc-protected compound provides a practical balance between stability and ease of handling.

Chemical Stability Cold Chain Logistics Building Block Storage

High-Impact Application Scenarios for (3S,4aS,8aS)-2-(Boc)decahydroisoquinoline-3-carboxylic acid


Enabling the Kilogram-Scale Synthesis of Saquinavir and Next-Generation HIV Protease Inhibitors

This compound is the preferred chiral intermediate for constructing the (S, S, S)-decahydroisoquinoline fragment of saquinavir, an approved antiretroviral agent with a Ki of 0.12 nM against HIV-1 protease [1]. Its 97% chemical purity and consistent multi-vendor quality assurance, as documented by AChemBlock and Bidepharm , make it suitable for process chemistry campaigns aiming at kilogram-scale API production under cGMP guidelines.

Structure-Activity Relationship (SAR) Studies on Conformationally Constrained Peptidomimetics

The compound's rigid bicyclic scaffold is structurally analogous to the decahydroisoquinoline core found in potent NMDA receptor antagonists (e.g., LY202157, LY293558) [1]. Medicinal chemists can leverage the orthogonal Boc/COOH functional groups to systematically explore the spatial and steric requirements for receptor subtype selectivity, using the well-characterized QC data from Fluorochem and AKSci to ensure that observed SAR trends are not confounded by impurity artifacts.

Solid-Phase Peptide Synthesis (SPPS) of Macrocyclic Peptides and Depsipeptides

The N-Boc protection strategy is fully compatible with standard SPPS protocols, allowing for the straightforward incorporation of this β-amino acid building block into peptide chains. The compound's stability under mild acidic conditions (TFA-labile Boc group) and its defined cold-chain storage protocol [1] ensure that it can be reliably used in automated peptide synthesizers to generate diverse libraries of cyclic peptide inhibitors for challenging protein-protein interaction targets.

Quote Request

Request a Quote for (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.